
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate, also known as cellobiose octadecanoate, is a synthetic derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. Cellobiose octadecanoate is obtained by esterifying cellobiose with stearic acid, a long-chain saturated fatty acid.
Mécanisme D'action
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate is not fully understood. It is believed to interact with lipid bilayers in a similar way to natural lipids, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
Cellobiose octadecanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi, possibly by disrupting their cell membranes. It has also been shown to modulate the immune response, acting as an adjuvant to enhance the activity of vaccines and other immunotherapies.
Avantages Et Limitations Des Expériences En Laboratoire
Cellobiose octadecanoate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its physicochemical properties can be easily controlled by varying the length and saturation of the fatty acid chain. However, its use is limited by its synthetic nature, which may not accurately reflect the behavior of natural lipids in biological membranes.
Orientations Futures
Future research on 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate could focus on its potential applications in drug delivery and gene therapy. It could also be used as a tool for studying the mechanisms of membrane fusion and vesicle trafficking. Additionally, the synthesis of new derivatives with different fatty acid chains could provide insights into the structure-function relationships of lipids in biological membranes.
Méthodes De Synthèse
Cellobiose octadecanoate can be synthesized by esterification of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as dichloromethane or chloroform. After purification, the product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
Cellobiose octadecanoate has been used as a model compound for studying the behavior of lipids in biological membranes. It has been shown to form stable monolayers at the air-water interface and to self-assemble into vesicles in aqueous solution. These properties make it a useful tool for investigating the physicochemical properties of lipid bilayers and their interactions with proteins and other molecules.
Propriétés
Numéro CAS |
376646-03-6 |
|---|---|
Nom du produit |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate |
Formule moléculaire |
C₂₆H₄₈O₁₂ |
Poids moléculaire |
552.65 |
Synonymes |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



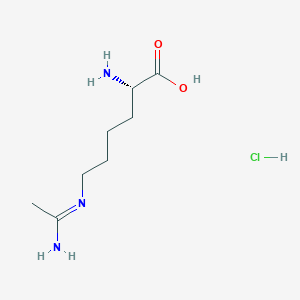
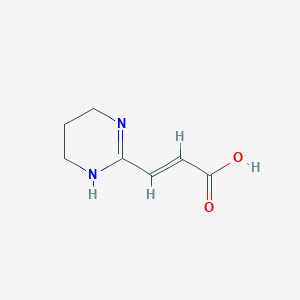
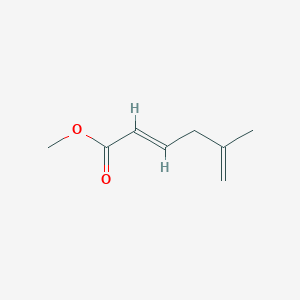
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
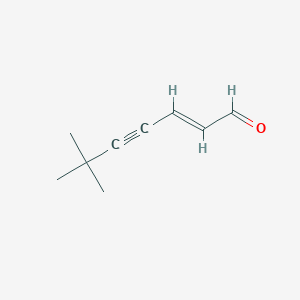
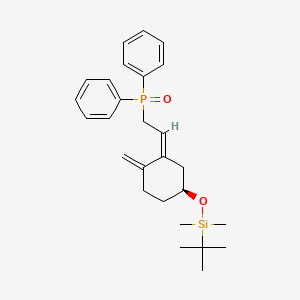
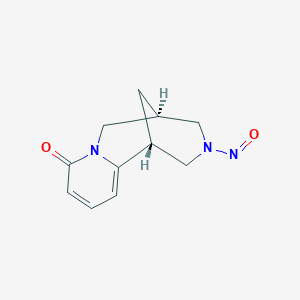
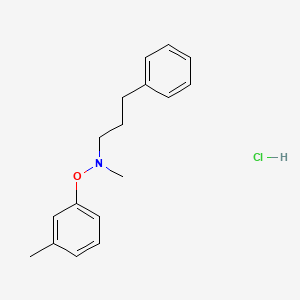
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)